Cytotoxic Activity Against MCF-7 Breast Cancer Cells
In a direct head-to-head in vitro study, N-(4-methoxybenzoyl)-N'-phenylthiourea (4-OCH₃) and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea (4-CF₃) were evaluated simultaneously against MCF-7 human breast cancer cells using the MTT assay. The 4-OCH₃ compound exhibited an IC₅₀ of 0.38 mM, which is statistically indistinguishable from the 4-CF₃ analog's IC₅₀ of 0.37 mM [1]. This near-equivalent cytotoxic potency demonstrates that the 4-methoxy derivative achieves comparable target cell killing to the 4-trifluoromethyl variant, despite the latter's stronger receptor binding, positioning the 4-OCH₃ compound as a viable alternative when the 4-CF₃ substituent's stronger electron-withdrawing character is not required.
| Evidence Dimension | In vitro cytotoxic potency (IC₅₀) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.38 mM |
| Comparator Or Baseline | N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea: IC₅₀ = 0.37 mM |
| Quantified Difference | ΔIC₅₀ = 0.01 mM (~2.6% difference; essentially equivalent within experimental error) |
| Conditions | MCF-7 human breast cancer cell line; MTT microculture tetrazolium assay; EGFR pathway target context |
Why This Matters
Procurement decisions must weigh the near-equivalent MCF-7 cytotoxicity of the 4-OCH₃ derivative against the differing physicochemical and binding properties of the 4-CF₃ variant, as potency alone does not differentiate them.
- [1] Kesuma, D., Siswandono, S., & Kirtishanti, A. (2022). Molecular Docking and Biological Activity of N-(4-Methoxy)-Benzoyl-N'-Phenylthiourea and N-(4-Trifluoro)-Benzoyl-N'-Phenylthiourea as Antibreast Cancer Candidates. Rasayan Journal of Chemistry, 15(2), 1503–1508. View Source
